(3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide: is a chemical compound with a specific stereochemistry at the third carbon atom This compound features an amino group, a pyridine ring substituted with a methyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and suitable amine precursors.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.
Final Product Formation: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Electrophiles like alkyl halides or nucleophiles like amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(pyridin-3-yl)propanamide: Lacks the methyl group on the pyridine ring.
(3S)-3-Amino-3-(6-chloropyridin-3-yl)propanamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
(3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-2-3-7(5-12-6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m0/s1 |
InChI Key |
SMQRWRBQTGXBEQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=NC=C(C=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.